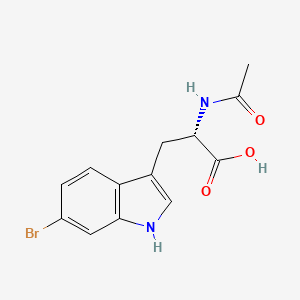

Tryptophan, N-acetyl-6-bromo-

Description

Contextualization within Halogenated Tryptophan Derivatives and Analogues

Halogenated tryptophan derivatives are a class of compounds where one or more hydrogen atoms on the tryptophan molecule are replaced by a halogen, such as fluorine, chlorine, bromine, or iodine. This substitution can dramatically alter the molecule's physicochemical properties, including its size, electronegativity, and ability to form hydrogen bonds. nih.gov These changes, in turn, can influence the biological activity, metabolic stability, and binding affinity of the resulting analogue. nih.gov

N-Acetyl-6-bromotryptophan is one such derivative, distinguished by the presence of a bromine atom at the 6th position of the indole (B1671886) ring and an acetyl group on the nitrogen of the amino acid backbone. The acetylation of the amino group is a common strategy in organic synthesis to protect the amine functionality during chemical reactions. peptide.comresearchgate.net This modification allows for more controlled and specific chemical manipulations of other parts of the molecule.

The position of the halogen atom on the indole ring is crucial in determining the compound's properties and potential applications. For instance, different isomers, such as 6-bromotryptophan and 7-bromotryptophan, can exhibit distinct biological activities and metabolic fates. sunderland.ac.uk The presence of the bromine atom in N-Acetyl-6-bromotryptophan makes it a valuable precursor for creating a diverse array of other substituted tryptophan derivatives through cross-coupling reactions, further expanding the chemical space available to researchers.

Significance as a Research Probe and Advanced Synthetic Intermediate

The unique structural features of N-Acetyl-6-bromotryptophan underpin its significance in two primary areas: as a research probe and as an advanced synthetic intermediate.

As a research probe , the non-natural amino acid 6-bromotryptophan, for which N-Acetyl-6-bromotryptophan is a direct precursor, has been utilized in studies of protein structure and function. The bromine atom can serve as a heavy-atom label in X-ray crystallography, aiding in the determination of protein structures. Furthermore, the altered electronic properties of the brominated indole ring can be used to probe the local environment within a protein, providing insights into protein folding and dynamics. Recent metabolomics studies have also identified serum levels of 6-bromotryptophan as a potential biomarker for the progression of Chronic Kidney Disease (CKD), highlighting its relevance in clinical research. nih.govnih.govnih.gov

As an advanced synthetic intermediate , N-Acetyl-6-bromotryptophan is a key starting material for the synthesis of more complex molecules. The acetyl group serves as a protecting group for the amine, allowing for selective reactions at other positions. peptide.com A notable application is in the enzymatic optical resolution of racemic mixtures. For example, N-acetyl-7′ and 6′-bromo-dl-tryptophan can be resolved using enzymes like D-aminoacylase to produce enantiomerically pure D- or L-amino acids. sunderland.ac.ukresearchgate.net These pure enantiomers are critical for the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry is paramount for activity. The bromo-substituent also provides a reactive handle for introducing other functional groups via transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of tryptophan analogues with tailored properties.

Historical Development and Emerging Research Trajectories

The study of halogenated tryptophans has its roots in the discovery of naturally occurring brominated compounds in marine organisms. For instance, 6-bromotryptophan has been identified in peptides isolated from the venom of marine cone snails. nih.gov This discovery spurred interest in the synthesis and biological evaluation of these and other halogenated tryptophan derivatives.

The development of synthetic methods to produce N-acetylated and halogenated amino acids has been a significant area of research in organic chemistry. Early methods often involved harsh conditions and resulted in mixtures of isomers. More recent advancements have focused on developing milder and more selective synthetic routes, including enzymatic and biosynthetic approaches. researchgate.net The use of enzymes for the resolution of racemic N-acetyl-bromotryptophans represents a significant step towards more efficient and environmentally friendly synthesis. sunderland.ac.ukresearchgate.net

Emerging research trajectories for N-Acetyl-6-bromotryptophan and its derivatives are focused on several key areas:

Drug Discovery: The development of novel therapeutics based on halogenated tryptophan scaffolds is an active area of research. The unique properties of these compounds make them attractive candidates for modulating the activity of various biological targets.

Protein Engineering and Biocatalysis: The incorporation of non-natural amino acids like 6-bromotryptophan into proteins allows for the creation of enzymes with novel catalytic activities and proteins with enhanced stability or altered functions.

Metabolomics and Disease Biomarkers: Further investigation into the role of 6-bromotryptophan in metabolic pathways and its association with diseases like CKD could lead to the development of new diagnostic and prognostic tools. nih.govnih.govnih.gov

Compound Information

| Compound Name |

| N-Acetyl-6-bromotryptophan |

| Tryptophan |

| 6-bromotryptophan |

| 7-bromotryptophan |

| N-acetyl-7′-bromo-dl-tryptophan |

| N-acetyl-6′-bromo-dl-tryptophan |

| D-aminoacylase |

| N-Acetyl-L-tryptophan |

Physicochemical Properties of Related Compounds

| Property | N-Acetyl-L-tryptophan | 6-Bromo-L-tryptophan |

| IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid |

| Molecular Formula | C13H14N2O3 | C11H11BrN2O2 |

| Molecular Weight | 246.26 g/mol | 283.12 g/mol |

| CAS Number | 1218-34-4 | 52448-17-6 |

| Appearance | Solid | Data not available |

| Melting Point | 189.5 °C | Data not available |

| Solubility | Data not available | Data not available |

| XLogP3 | 1.1 | -0.2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

496930-11-1 |

|---|---|

Molecular Formula |

C13H13BrN2O3 |

Molecular Weight |

325.16 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(6-bromo-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |

InChI Key |

IBKDCJLDCRKRFW-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of N Acetyl 6 Bromotryptophan

The synthesis of N-acetyl-6-bromotryptophan, a halogenated derivative of the essential amino acid tryptophan, involves sophisticated chemical and enzymatic strategies. These methodologies are pivotal for accessing stereochemically pure forms of the compound, which are crucial for various research applications. The synthetic approaches focus on achieving regioselectivity in the bromination of the indole (B1671886) ring and employing protective group chemistry, while chemoenzymatic methods offer elegant solutions for chiral resolution and stereoselective synthesis.

Biochemical Interactions and Mechanistic Elucidations in Experimental Models

Enzymatic Modulation and Metabolic Pathway Interventions

There is no specific information available in the scientific literature regarding the interaction of N-acetyl-6-bromo-tryptophan with key enzymes like Indoleamine 2,3-dioxygenase (IDO), acetyltransferases, or hydrolases, nor its role in tryptophan catabolite pathways. The following sections summarize the known roles of related compounds.

Indoleamine 2,3-dioxygenase (IDO) Inhibition Mechanisms

The conversion of tryptophan to N-formylkynurenine, the initial and rate-limiting step of the kynurenine (B1673888) pathway, is catalyzed by IDO1, IDO2, and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are significant therapeutic targets due to their role in pathological conditions, including tumor resistance. nih.gov While a multitude of IDO and TDO inhibitors have been developed and studied, there is no research to indicate that N-acetyl-6-bromo-tryptophan is among them. nih.govuniupo.it The kynurenine pathway, which begins with the action of these enzymes, produces several biologically active metabolites. nih.govyoutube.com In pathological states like neuropathic pain, enzymes in this pathway, particularly IDO2, have been identified as potential pharmacological targets. frontiersin.org

Interactions with Acetyltransferase and Hydrolase Enzymes

No studies were identified that investigate the interactions of N-acetyl-6-bromo-tryptophan with acetyltransferase and hydrolase enzymes.

Role in Tryptophan Catabolite Pathways in Cellular Systems

The majority of dietary tryptophan is metabolized through the kynurenine pathway, leading to the production of various bioactive compounds. nih.govyoutube.com This pathway is crucial in both normal physiology and disease, with enzymes like IDO1 and TDO playing a central role. nih.govmdpi.com While the general tryptophan metabolic pathways are well-documented, the specific role or effect of N-acetyl-6-bromo-tryptophan within these pathways has not been explored in the available literature. Research has identified that lower serum levels of a related compound, 6-bromotryptophan, are associated with the progression of Chronic Kidney Disease (CKD). nih.gov

Cellular and Molecular Responses in In Vitro Systems

Specific in vitro studies on the cellular and molecular responses to N-acetyl-6-bromo-tryptophan are not available. The following sections describe findings for related N-acetylated tryptophan derivatives.

Investigation of Oxidative Stress Response Pathways

Studies on the related compound N-acetyl-l-tryptophan (L-NAT) have shown that it can protect murine macrophage J774A.1 cells from gamma-radiation-induced cell death by mitigating oxidative stress. nih.gov This protection involves the stabilization of mitochondrial membrane potential and the inhibition of apoptosis. nih.gov L-NAT pretreatment in irradiated cells led to a significant reduction in reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes. nih.gov There is no corresponding research on the effects of N-acetyl-6-bromo-tryptophan on oxidative stress pathways.

Modulation of Receptor and Signaling Pathways in Cell Lines (e.g., Neurokinin 1 Receptor, RIP2/caspase/IL-1beta)

Research has demonstrated that N-acetyl-l-tryptophan (L-NAT) can inhibit the RIP2/caspase-1/IL-1β signaling pathway. nih.gov This pathway is implicated in inflammatory responses, and its inhibition by L-NAT suggests a potential hepatoprotective role in hepatic ischemia-reperfusion injury. nih.gov The activation of caspase-1, a key player in this pathway, can be mediated by the stress-inducible upstream modulator Rip2. nih.gov

Disruption of Essential Transamination Mechanisms (e.g., in Trypanosoma brucei)

Research into halogenated tryptophan derivatives has shed light on their potent trypanocidal activity, specifically through the disruption of essential metabolic pathways in the bloodstream form of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.govplos.org The parasite heavily relies on the transamination of aromatic amino acids for its survival and virulence. nih.govplos.org

Studies involving a series of halogenated tryptophan analogues, including the family to which N-acetyl-6-bromo-tryptophan belongs, have demonstrated significant anti-parasitic effects. nih.gov The trypanocidal activity of these compounds is closely linked to direct competition with natural tryptophan, as evidenced by the reversal of their lethal effects when excess tryptophan is added to the growth media. nih.gov This suggests that the analogues are recognized and taken up by the parasite's metabolic machinery.

Metabolomic analyses of T. brucei treated with these tryptophan analogues reveal substantial disturbances in aromatic amino acid metabolism. nih.govnih.gov Specifically, the levels of major tryptophan metabolism products, such as indolepyruvate, are significantly reduced in treated parasites. nih.gov For instance, in parasites treated with a related analogue, indolepyruvate levels decreased by as much as 61% to 75% compared to untreated cells. nih.gov

The proposed mechanism involves the uptake and hydrolysis of the N-acetylated tryptophan analogue within the parasite. nih.gov The resulting free tryptophan analogue then acts as a substrate for the parasite's cytosolic aspartate aminotransferase (TbcASAT), which is responsible for the transamination of tryptophan, phenylalanine, and tyrosine. nih.gov This process leads to the formation of a brominated pyruvate (B1213749) derivative, while simultaneously decreasing the production of essential natural transamination products. nih.gov The levels of transamination products from phenylalanine and tyrosine have been observed to decrease by an average of 79%. nih.gov This disruption of a critical metabolic pathway is believed to be a key component of the compound's trypanocidal action. nih.gov

Table 1: Impact of Tryptophan Analogue Treatment on T. brucei Metabolites

| Metabolite | Change in Treated Cells | Percentage Reduction (Average) |

|---|---|---|

| Indolepyruvate | Significantly Decreased | 91% |

| Phenylalanine-derived transamination product | Significantly Decreased | 79% |

| Tyrosine-derived transamination product | Significantly Decreased | 79% |

Data derived from studies on halogenated tryptophan analogues in Trypanosoma brucei. nih.gov

Roles in Defined Experimental Animal Models (Focus on Mechanisms, Not Clinical Efficacy)

While direct studies on N-acetyl-6-bromo-tryptophan in the following models are limited, research on the closely related compound N-acetyl-L-tryptophan (L-NAT) provides valuable insights into potential mechanisms of action.

Studies in Neurological Models (e.g., neuroprotection in mouse models, traumatic brain injury in rat models)

In experimental models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), N-acetyl-L-tryptophan has demonstrated neuroprotective properties. nih.gov The underlying mechanisms are multifaceted and involve the inhibition of pathways associated with neuronal cell death. nih.gov L-NAT has been shown to be effective in rescuing motor neuron-like cells and primary motor neurons from cell death. nih.gov

One of the key mechanisms identified is the inhibition of mitochondrial-mediated apoptosis. nih.gov L-NAT effectively prevents the release of pro-apoptotic factors like cytochrome c, Smac/AIF from the mitochondria into the cytoplasm. nih.gov This, in turn, inhibits the activation of downstream executioner caspases, including caspase-1, -9, and -3, which are critical for orchestrating apoptosis. nih.gov

Furthermore, L-NAT appears to modulate neuroinflammation and proteasomal dysfunction. nih.gov It has been observed to inhibit the secretion of Substance P and the pro-inflammatory cytokine IL-1β. nih.gov The compound also helps in restoring the activity of the proteasome, which is often impaired in neurodegenerative conditions. nih.gov Molecular modeling studies suggest that L-NAT forms a stable complex with the neurokinin-1 receptor (NK-1R), which may be central to its neuroprotective effects. nih.gov

In the context of traumatic brain injury (TBI), studies on rat models have highlighted the complex cellular and molecular responses to injury. nih.govnih.gov While not directly investigating N-acetyl-6-bromo-tryptophan, these models provide a framework for understanding potential therapeutic interventions. For instance, N-acetylcysteine amide (NACA), another compound with antioxidant properties, has shown neuroprotective effects in a mouse model of TBI by activating the Nrf2-ARE pathway. researchgate.net Research on L-NAT has also demonstrated its ability to provide radioprotection in mouse and primate models by antagonizing the TRPV1 receptor and inhibiting substance P. nih.gov

Mechanisms in Hepatic Ischemia-Reperfusion Injury Models

In rat models of hepatic ischemia-reperfusion injury (HIRI), a common complication in liver surgeries and transplantation, N-acetyl-L-tryptophan has been shown to be protective. nih.govnih.gov The primary mechanism appears to be the regulation of inflammatory signaling pathways that are activated during HIRI. nih.govnih.gov

HIRI is characterized by an excessive inflammatory response, and a key player in this process is the NLRP3 inflammasome. nih.gov Studies have shown that L-NAT pretreatment in rats undergoing HIRI leads to a significant reduction in the expression of components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1. nih.govnih.gov This, in turn, decreases the levels of the pro-inflammatory cytokine IL-1β. nih.govresearchgate.net

The regulation of the NLRP3 inflammasome by L-NAT is linked to the upstream Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.govnih.gov HIRI induces an increase in the expression of TLR4 and NF-κB, which drives the inflammatory cascade. nih.govnih.gov L-NAT intervention has been shown to reverse these changes, suggesting that it alleviates HIRI by inhibiting the TLR4/NF-κB/NLRP3 signaling axis. nih.govnih.gov In vitro studies using hepatocytes exposed to oxidative stress (H2O2) have corroborated these findings, showing that L-NAT can attenuate cell injury and the expression of pyroptosis-related proteins. nih.gov Another study has also pointed to the inhibition of the RIP2/caspase-1/IL-1β signaling pathway as a mechanism for L-NAT's hepatoprotective role in HIRI. researchgate.net

Table 2: Effect of N-acetyl-L-tryptophan (L-NAT) Pretreatment in a Rat Model of Hepatic Ischemia-Reperfusion Injury

| Molecular Target | Effect of HIRI | Effect of L-NAT Pretreatment |

|---|---|---|

| TLR4 Expression | Increased | Decreased |

| NF-κB Expression | Increased | Decreased |

| NLRP3 Expression | Increased | Decreased |

| ASC Expression | Increased | Decreased |

| Caspase-1 Activation | Increased | Decreased |

| IL-1β Levels | Increased | Decreased |

| Serum ALT Levels | Increased | Decreased |

| Liver Suzuki Score | Increased | Decreased |

Data compiled from studies on the effect of L-NAT on hepatic ischemia-reperfusion injury in rats. nih.govnih.gov

Advanced Analytical and Characterization Techniques

Chromatographic and Electrophoretic Methods for Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of Tryptophan, N-acetyl-6-bromo-. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-acetyl-6-bromo-tryptophan and for monitoring the progress of its synthesis. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govasianpubs.org

The progress of a chemical reaction to produce N-acetyl-6-bromo-tryptophan can be monitored by taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the sample by HPLC. The chromatogram will show peaks corresponding to the starting materials, intermediates, the desired product, and any byproducts. By integrating the peak areas, the relative concentrations of each species can be determined, allowing for the optimization of reaction conditions.

Following synthesis and purification, HPLC is used to determine the final purity of the N-acetyl-6-bromo-tryptophan. A high-purity sample will ideally show a single major peak corresponding to the compound. The presence of other peaks would indicate impurities, which can be quantified based on their peak areas relative to the main product peak. Coupling HPLC with a detector like an Electrospray Ionization (ESI) mass spectrometer (HPLC-ESI-MS) provides not only retention time data but also mass-to-charge ratio information, which aids in the identification of the main peak and any impurities. researchgate.net

Table 1: Representative RP-HPLC-ESI Method for Purity Analysis of N-acetyl-6-bromo-tryptophan

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | ESI-MS (Positive Ion Mode) |

| Expected [M+H]⁺ | m/z 327.0/329.0 (due to Br isotopes) |

This table presents a typical method and the expected values are based on the chemical structure of N-acetyl-6-bromo-tryptophan.

Since N-acetyl-6-bromo-tryptophan possesses a chiral center at the alpha-carbon, it can exist as two enantiomers (D and L forms). In many biological and pharmaceutical contexts, only one enantiomer is active or desired. Therefore, it is crucial to determine the enantiomeric excess (ee) of a sample. Chiral HPLC is the primary method used for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. nih.gov This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. sigmaaldrich.com

For the analysis of N-acetyl-6-bromo-tryptophan, a method analogous to that used for similar compounds like N-acetyl-6-chloro-tryptophan could be employed. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase chiral chromatography, or an organic solvent with additives for polar organic or reversed-phase modes, is critical for achieving good separation. nih.govsigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated.

In the context of metabolomics, which is the large-scale study of small molecules within a biological system, chromatographic separation is essential for resolving the complex mixture of metabolites present in a biological sample. When studying the effects or metabolism of N-acetyl-6-bromo-tryptophan, techniques like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are employed.

These methods allow for the separation of N-acetyl-6-bromo-tryptophan and its potential metabolites from thousands of other endogenous compounds in samples such as plasma, urine, or tissue extracts. fmach.it The high resolving power of modern chromatographic columns and the sensitivity of mass spectrometers enable the detection and quantification of even minor metabolic products.

Mass Spectrometry for Structural Confirmation and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the analysis of N-acetyl-6-bromo-tryptophan, providing information on its molecular weight and structure, and enabling its detection in complex biological matrices.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify changes in response to a stimulus, such as the administration of N-acetyl-6-bromo-tryptophan. nih.gov In a typical untargeted metabolomics workflow, samples are analyzed by LC-MS, and the resulting data is processed to detect metabolic features that are significantly altered between control and treated groups.

If N-acetyl-6-bromo-tryptophan or its metabolites are present in the sample, they will appear as features in the dataset. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a distinctive doublet peak in the mass spectrum, aiding in the identification of bromine-containing compounds. nih.gov Studies on the related compound 6-bromotryptophan have shown its association with certain physiological states, and similar untargeted approaches could be used to explore the biological role of N-acetyl-6-bromo-tryptophan. researchgate.netnih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound. nih.gov In this approach, N-acetyl-6-bromo-tryptophan is synthesized using stable isotopes, such as 13C or 15N, at specific positions in the molecule. medchemexpress.comisotope.com When this labeled compound is introduced into a biological system, its metabolic products will also contain the isotopic label.

By analyzing samples with mass spectrometry, it is possible to distinguish the labeled metabolites from their unlabeled, endogenous counterparts based on the mass difference imparted by the isotopes. nih.gov This allows for the unambiguous identification of the metabolic pathways involving N-acetyl-6-bromo-tryptophan and the determination of the structures of its metabolites. For example, if the acetyl group were labeled with 13C, any metabolite retaining this group would show a corresponding mass shift.

Table 2: Common Isotopes Used in Labeling Studies of Amino Acid Analogs

| Isotope | Natural Abundance (%) | Use in Tracing |

| 13C | 1.1% | Tracing the carbon skeleton of the molecule. isotope.com |

| 15N | 0.37% | Following the fate of the nitrogen atoms. isotope.com |

| 2H (D) | 0.015% | Can be used to label various positions, though potential for kinetic isotope effects. medchemexpress.com |

This table provides a summary of common stable isotopes and their applications in metabolic tracing studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including complex derivatives like N-acetyl-6-bromo-tryptophan. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its three-dimensional structure. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms, their spatial relationships, and insights into the electronic environment of the molecule. For a compound such as N-acetyl-6-bromo-tryptophan, which features multiple distinct chemical environments, advanced NMR methods are indispensable for complete structural assignment.

Advanced 1H NMR and 13C NMR Techniques

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental layer of structural information.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-acetyl-6-bromo-tryptophan, each proton or set of equivalent protons generates a signal with a specific chemical shift (δ), multiplicity (splitting pattern), and integration value. The chemical shift is indicative of the proton's electronic environment. For instance, protons on the aromatic indole (B1671886) ring are expected to resonate at lower fields (higher ppm values) compared to the aliphatic protons of the amino acid side chain due to the deshielding effect of the aromatic ring current. The introduction of an electron-withdrawing bromine atom at the C6 position of the indole ring is anticipated to further deshield adjacent protons, causing a downfield shift in their signals compared to the unsubstituted N-acetyl-tryptophan. hmdb.cahmdb.ca The protons at positions H5 and H7 would be most affected, and their signals would likely appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy: Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in N-acetyl-6-bromo-tryptophan produces a distinct signal. The chemical shifts in the ¹³C spectrum are highly sensitive to the local electronic structure. The carbon atom directly bonded to the bromine (C6) will experience a significant downfield shift. Other carbons in the indole ring will also be affected, providing clear evidence of the substitution pattern. researchgate.netchemicalbook.com The carbonyl carbons of the acetyl and carboxylic acid groups will appear at the lowest field region of the spectrum due to their strong deshielding.

The following tables present expected chemical shift values for the key protons and carbons in N-acetyl-6-bromo-tryptophan, based on data from analogous compounds like N-acetyl-tryptophan and 6-bromo-L-tryptophan. hmdb.cahmdb.cachemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for N-acetyl-6-bromo-tryptophan

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-α | ~4.7 | Doublet of Doublets |

| H-β | ~3.3 | Multiplet |

| H-2 (indole) | ~7.2 | Singlet |

| H-4 (indole) | ~7.6 | Doublet |

| H-5 (indole) | ~7.2 | Doublet of Doublets |

| H-7 (indole) | ~7.8 | Doublet |

| NH (indole) | ~11.0 | Singlet |

| NH (acetyl) | ~8.3 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-acetyl-6-bromo-tryptophan

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acid) | ~174 |

| C=O (acetyl) | ~171 |

| C-α | ~55 |

| C-β | ~28 |

| C-2 (indole) | ~125 |

| C-3 (indole) | ~110 |

| C-3a (indole) | ~128 |

| C-4 (indole) | ~119 |

| C-5 (indole) | ~122 |

| C-6 (indole) | ~115 (C-Br) |

| C-7 (indole) | ~114 |

| C-7a (indole) | ~137 |

2D NMR Spectroscopy for Complex Structural Assignments

While 1D NMR provides foundational data, complex molecules often exhibit overlapping signals that complicate direct interpretation. Two-dimensional (2D) NMR spectroscopy resolves this by spreading the signals across two frequency axes, revealing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is crucial for identifying proton-proton coupling networks. It generates cross-peaks between protons that are coupled to each other, typically separated by two or three bonds. For N-acetyl-6-bromo-tryptophan, COSY would be instrumental in:

Tracing the connectivity from the α-proton to the β-protons of the side chain.

Confirming the relationships between adjacent aromatic protons on the indole ring (e.g., H4 with H5, and H5 with H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is invaluable for assigning the carbon signals that are not quaternary, such as the Cα, Cβ, and the protonated carbons of the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations, typically over two or three bonds, between protons and carbons. This technique is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbons and the substituted carbons of the indole ring (C3, C3a, C6, and C7a). For instance, correlations would be expected from:

The acetyl methyl protons (CH₃) to the acetyl carbonyl carbon (C=O).

The α-proton to the carboxylic acid carbonyl carbon (C=O).

The β-protons to the indole carbons C2 and C3.

The indole H2 proton to C3 and C7a, confirming the indole ring structure.

The indole H5 and H7 protons to the bromine-substituted C6, definitively confirming the position of the halogen.

By combining the information from these advanced 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in the N-acetyl-6-bromo-tryptophan molecule can be achieved, thus fully elucidating its chemical structure.

Computational Chemistry and in Silico Modeling

Prediction of Physico-Chemical Parameters and Molecular Descriptors

A variety of molecular descriptors can be calculated for N-acetyl-6-bromotryptophan to quantify its structural and chemical features. These descriptors are crucial for developing predictive models of its properties and activities.

Table 1: Predicted Physicochemical Properties and Molecular Descriptors for N-Acetyl-6-bromotryptophan

| Property/Descriptor | Predicted Value/Type | Description |

|---|---|---|

| Molecular Formula | C13H13BrN2O3 | The elemental composition of the molecule. |

| Molecular Weight | 325.16 g/mol | The mass of one mole of the compound. |

| XLogP3 | 1.8 | A computed measure of lipophilicity (octanol-water partition coefficient). |

| Hydrogen Bond Donors | 3 | The number of groups that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The number of groups that can accept a hydrogen atom in a hydrogen bond. |

| Rotatable Bond Count | 4 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 91.7 Ų | The surface area of polar atoms, related to membrane permeability. |

| Heavy Atom Count | 19 | The total number of non-hydrogen atoms in the molecule. |

Data sourced from PubChem CID 166609223 for the related compound N-Acetyl-6-bromo-5-methyl-L-tryptophan, providing an estimate for the core structure. nih.gov

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental methods like the shake-flask method are standard, computational prediction of logP is a vital alternative, especially for novel compounds. nih.gov For molecules like peptides and their derivatives, which occupy a chemical space between small molecules and large biologics, standard logP prediction tools may lack accuracy. nih.gov

The presence of the N-acetyl group and the bromine atom on the tryptophan scaffold introduces chemical features not found in the 20 proteinogenic amino acids. Data-driven machine learning methods are being developed to more accurately predict lipophilicity (as logD, which accounts for ionization at a specific pH) for peptides and their derivatives. nih.gov These models are trained on datasets containing a diverse range of chemical structures, including those with non-peptidic functional groups and modified backbones. nih.gov By representing molecules as graphs and extracting molecular substructures, neural networks can learn to predict lipophilicity coefficients with high accuracy. arxiv.org The inclusion of N-acetyl-6-bromotryptophan in such training sets would enhance the predictive power of these models for other halogenated and acetylated biomolecules.

The aqueous solubility of a peptide is a crucial property for its therapeutic development. Non-natural amino acids are increasingly incorporated into peptide-based drug candidates to fine-tune their properties. nih.gov Computational tools that can reliably predict the solubility of peptides containing these modified residues are therefore highly valuable. nih.govbiorxiv.org

Methods like CamSol-PTM have been developed for the sequence-based prediction of intrinsic solubility for peptides containing modified amino acids (mAAs). nih.govbiorxiv.orgbiorxiv.org These tools work by extending the physicochemical property profiles of the 20 standard amino acids to include mAAs. biorxiv.orgbiorxiv.org The prediction algorithm combines parameters such as hydrophobicity, charge, and secondary structure propensities, which are calculated computationally for the non-standard residue. biorxiv.org To apply such a tool to N-acetyl-6-bromotryptophan, its specific physicochemical properties would first be parameterized. This would allow for the rapid in silico screening of large virtual libraries of peptides containing this residue to identify sequences with optimal solubility profiles, thereby accelerating the development process. nih.govbiorxiv.org

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the behavior of molecules at an atomic level. They provide detailed insights into how a ligand like N-acetyl-6-bromotryptophan might interact with biological macromolecules and its inherent conformational preferences.

Understanding how a ligand binds to its protein target is fundamental for drug design. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This is followed by MD simulations, which provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.govnih.gov

For N-acetyl-6-bromotryptophan, these simulations could be used to model its interaction with various protein targets. For instance, bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues, could be potential targets due to the compound's N-acetyl group. nih.gov Docking studies would predict the binding pose, while MD simulations would refine this pose and calculate the binding free energy, offering a quantitative estimate of the binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the rational design of more potent and selective inhibitors. nih.gov

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures a molecule can adopt. The conformational space of a derivatized amino acid like N-acetyl-6-bromotryptophan is complex, defined by the rotational freedom around several single bonds.

Ab initio molecular orbital computations have been successfully used to explore the full conformational space of the closely related N-acetyl-L-tryptophan-N-methylamide. conicet.gov.ar Such studies identify all stable conformers on the potential energy surface and analyze their relative stabilities in terms of intramolecular interactions. conicet.gov.ar This same methodology can be applied to N-acetyl-6-bromotryptophan. The introduction of a bulky, electronegative bromine atom at the 6-position of the indole (B1671886) ring is expected to influence the conformational preferences of the side chain due to steric and electronic effects. Predicting these preferred conformations is crucial, as they determine how the molecule presents itself to a binding partner, such as an enzyme or receptor active site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cecam.org The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activities. cecam.org

To conduct a QSAR study for analogues of N-acetyl-6-bromotryptophan, a set of structurally similar compounds would be synthesized, and their biological activity against a specific target would be measured. For each analogue, a range of molecular descriptors would be calculated, quantifying properties such as:

Electronic properties: (e.g., Hammett constants) influenced by different substituents on the indole ring. cecam.org

Hydrophobic properties: (e.g., logP or the hydrophobic substituent constant π) varied by changing alkyl or halo-substituents. cecam.org

Steric properties: (e.g., Taft steric parameters, molar refractivity) altered by changing the size and shape of substituents.

A statistical model would then be built to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized analogues, allowing for the prioritization of the most promising candidates for synthesis and testing. This approach significantly reduces the time and resources required for the development of new therapeutic agents. cecam.org For instance, a QSAR model could guide the selection of substituents at other positions of the indole ring or modifications to the N-acetyl group to optimize binding affinity or other desired properties.

Emerging Research Avenues and Future Prospects

Development of Novel Chemical Probes and Biosensors

There is currently no significant body of research detailing the use of N-acetyl-6-bromo-tryptophan in the creation of new chemical probes or biosensors. The introduction of a bromine atom onto the indole (B1671886) ring of tryptophan and the subsequent N-acetylation could theoretically offer unique properties for probe development, such as altered fluorescence or specific binding affinities. However, without experimental data, any discussion on this topic would be purely speculative.

Exploration in Materials Science and Bioconjugation Chemistry

The potential applications of N-acetyl-6-bromo-tryptophan in materials science and bioconjugation chemistry are yet to be explored in any significant depth. While halogenated organic molecules can sometimes be utilized for their unique electronic or self-assembling properties in the design of novel materials, and N-acetylated amino acids can be employed in various bioconjugation strategies, specific studies involving N-acetyl-6-bromo-tryptophan are not readily found.

Interdisciplinary Research Integrating Synthetic Chemistry and Systems Biology

The intersection of synthetic chemistry and systems biology often leverages well-characterized molecules to perturb and study biological systems. While the synthesis of N-acetyl-6-bromo-tryptophan is chemically feasible, its application as a tool in integrated systems biology research has not been a focus of published studies. Research in this area has more broadly focused on the biosynthesis and incorporation of halogenated tryptophans into proteins.

Bioengineering Approaches for Derivatized Tryptophan Production

Bioengineering efforts have successfully produced various halogenated tryptophan derivatives in microorganisms like E. coli and Saccharomyces cerevisiae. These approaches often involve the use of tryptophan halogenases and metabolic engineering to enhance production. However, the specific bioengineering of pathways to yield N-acetyl-6-bromo-tryptophan has not been a reported outcome of these studies. The focus has remained on the production of the non-acetylated forms of halogenated tryptophans for subsequent use, for instance, in protein engineering.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-acetyl-6-bromo-tryptophan, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of the indole ring followed by acetylation. For bromination, N-bromosuccinimide (NBS) in benzene with catalytic benzoyl peroxide under reflux achieves high yields (~95%) . Acetylation requires maintaining a pH >11 to enhance reaction efficiency, as demonstrated in analogous N-acetyl-tryptophan derivatives . Key parameters include molar ratios (e.g., 2.2:1 NBS:substrate) and solvent choice (e.g., benzene for bromination, THF for alkylation steps) .

Q. Which spectroscopic techniques are critical for structural validation of N-acetyl-6-bromo-tryptophan?

- Methodological Answer : Multimodal characterization is essential:

- ¹H/¹³C NMR : Identifies substituent positions on the indole ring (e.g., bromine at C6 shifts aromatic protons downfield) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 442 for dibrominated intermediates) and fragmentation patterns .

- IR Spectroscopy : Detects acetyl group absorption bands (~1650 cm⁻¹ for amide C=O) .

Q. How can researchers ensure purity during the synthesis of brominated tryptophan derivatives?

- Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate (3:1) for intermediate purification . For final products, recrystallization from ethanol/water mixtures improves purity. Monitor reactions via TLC (Rf ~0.4 in ethyl acetate) and validate purity with HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve low yields in the bromination of electron-rich indole derivatives?

- Methodological Answer : Electron-donating groups (e.g., methyl) on the indole ring slow bromination. Mitigate this by:

- Extended Reaction Times : Reflux for >5 hours to ensure complete conversion .

- Radical Initiators : Add benzoyl peroxide (0.4 mmol) to accelerate NBS-mediated bromination .

- Steric Protection : Use bulky protecting groups (e.g., phenylsulfonyl) to direct bromination to the C6 position .

Q. How can conflicting reports on the biological activity of N-acetyl-6-bromo-tryptophan be reconciled?

- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in neuropharmacological assays (e.g., serotonin receptor binding) .

- Cell Model Selection : Use primary neurons over immortalized lines to mimic in vivo conditions .

- Metabolic Stability : Assess half-life in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .

Q. What computational or experimental approaches optimize the regioselectivity of bromination?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict bromine addition sites . Experimentally, use directing groups (e.g., acetyl at N1) or Lewis acids (e.g., FeCl₃) to favor C6 bromination . Validate selectivity with NOESY NMR to confirm spatial arrangements .

Q. How can hydrogenation be leveraged to selectively modify ester groups without affecting bromine substituents?

- Methodological Answer : Catalytic hydrogenation (H₂, Pd/C) selectively removes benzyl esters while preserving bromine. Key conditions:

- Pressure : 40 psi H₂ in a Parr apparatus .

- Solvent : THF/MeOH (4:1) to enhance solubility .

- Monitoring : Track reaction progress via LC-MS to halt at the mono-acid stage, avoiding over-reduction .

Methodological Considerations for Data Interpretation

Q. What statistical tools are recommended for analyzing dose-dependent effects in tryptophan derivative studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For high-throughput data, apply machine learning algorithms (e.g., ART by Lawrence Berkeley Lab) to predict optimal synthetic pathways or bioactivity .

Q. How should researchers address batch-to-batch variability in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.